

## An In-depth Technical Guide to Dalcotidine (KU-1257): Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dalcotidine** (also known as KU-1257) is a potent and selective histamine H2 receptor antagonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for key assays are provided to facilitate further research and development.

## **Chemical Structure and Properties**

**Dalcotidine**, with the chemical name N-ethyl-N'-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-urea, is a small molecule inhibitor of the histamine H2 receptor.[1] Its chemical structure is characterized by a phenoxypropyl urea core linked to a piperidinylmethyl group.

Chemical Structure:



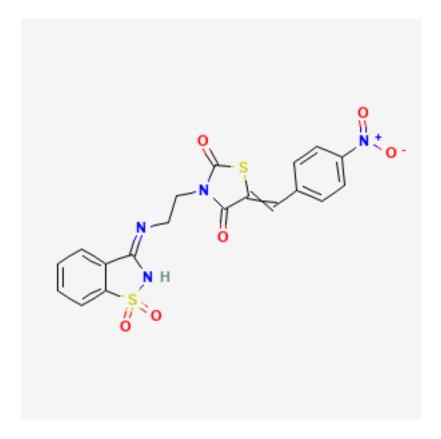


Figure 1: 2D Chemical Structure of Dalcotidine (KU-1257).

Physicochemical Properties:

A summary of the known physicochemical properties of **Dalcotidine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C18H29N3O2	[1]
Molecular Weight	319.45 g/mol	[1]
CAS Number	120958-90-9	[1]
Appearance	Powder	
Solubility	Soluble in DMSO (3.6 mg/mL, 11.27 mM)	[2]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[2]
Storage Conditions	solvent: -80°C for 1 year	[2]



Further data on properties such as melting point, boiling point, pKa, and aqueous solubility are not readily available in the public domain and would require experimental determination.

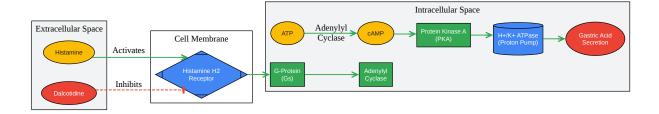
# Pharmacological Properties Mechanism of Action

**Dalcotidine** is a competitive antagonist of the histamine H2 receptor.[1] Histamine H2 receptors are G-protein coupled receptors (GPCRs) primarily located on the basolateral membrane of gastric parietal cells. Activation of these receptors by histamine stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid.

By competitively binding to the H2 receptor, **Dalcotidine** blocks the binding of histamine and inhibits this signaling pathway, thereby reducing gastric acid secretion.

## **Signaling Pathway**

The signaling pathway inhibited by **Dalcotidine** is depicted below.



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**Figure 2:** Signaling pathway of histamine H2 receptor and inhibition by **Dalcotidine**.

## **Pharmacological Data**



Parameter	Value	Species	Tissue	Reference
Ki	0.040 nM	Guinea pig	Cerebral Cortex	[2]
КВ	0.041 nM	Guinea pig	Right Atrium	[2]

Ki represents the inhibition constant, indicating the concentration of **Dalcotidine** required to occupy 50% of the H2 receptors in a radioligand binding assay. KB is the dissociation constant of the antagonist, determined from its ability to inhibit a functional response.

# Experimental Protocols Histamine H2 Receptor Binding Assay

This protocol is adapted from studies using [3H]tiotidine, a common radioligand for H2 receptor binding assays.[3][4][5][6]

Objective: To determine the binding affinity (Ki) of **Dalcotidine** for the histamine H2 receptor.

#### Materials:

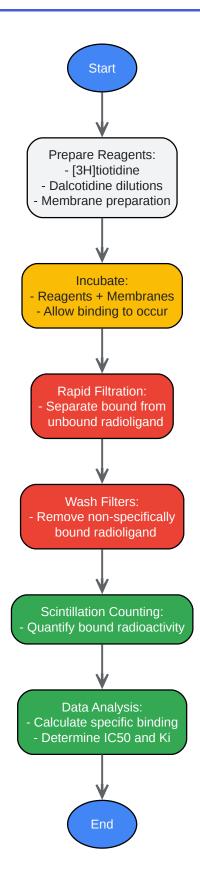
- Membrane preparation from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).
- [3H]tiotidine (radioligand).
- Dalcotidine (test compound).
- Unlabeled tiotidine (for non-specific binding determination).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail and vials.
- Liquid scintillation counter.
- Glass fiber filters.
- Filtration manifold.



#### Procedure:

- Prepare serial dilutions of **Dalcotidine** in the assay buffer.
- In a series of tubes, add a fixed concentration of [3H]tiotidine.
- Add the serially diluted **Dalcotidine** to the respective tubes.
- For the determination of total binding, add only the assay buffer instead of the test compound.
- For the determination of non-specific binding, add a high concentration of unlabeled tiotidine.
- Add the membrane preparation to each tube to initiate the binding reaction.
- Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-40 minutes).[3]
- Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC50 of **Dalcotidine**, which
  can then be converted to a Ki value using the Cheng-Prusoff equation.





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Figure 3: Workflow for the histamine H2 receptor binding assay.



### **Functional Assay: cAMP Measurement**

This protocol is a general guide for a competitive immunoassay to measure cAMP levels in response to H2 receptor stimulation and inhibition.[7][8][9][10][11]

Objective: To assess the functional antagonist activity of **Dalcotidine** by measuring its effect on histamine-stimulated cAMP production.

#### Materials:

- Cells expressing the histamine H2 receptor (e.g., CHO-K1 cells).[7]
- Histamine (agonist).
- Dalcotidine (test compound).
- cAMP assay kit (e.g., ELISA or TR-FRET based).
- · Cell culture medium and reagents.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

#### Procedure:

- Seed the H2 receptor-expressing cells in a multi-well plate and culture until they reach the desired confluency.
- Prepare serial dilutions of Dalcotidine.
- Pre-incubate the cells with the different concentrations of **Dalcotidine** for a defined period.
- Add a phosphodiesterase inhibitor to all wells to prevent the breakdown of cAMP.
- Stimulate the cells with a fixed concentration of histamine (typically the EC50 concentration).
- Incubate for a specific time to allow for cAMP production.
- Lyse the cells to release the intracellular cAMP.

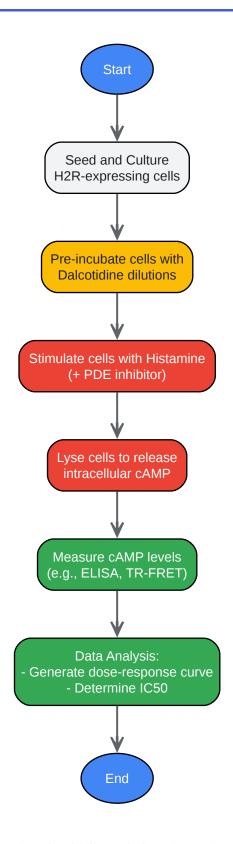






- Perform the cAMP measurement according to the instructions of the chosen assay kit.
- Generate a dose-response curve for **Dalcotidine**'s inhibition of histamine-stimulated cAMP production.
- Calculate the IC50 value for **Dalcotidine**'s functional antagonism.





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Figure 4: Workflow for the functional cAMP assay.

## In Vivo Assay: Gastric Acid Secretion in Rats

## Foundational & Exploratory





This protocol provides a general framework for measuring the effect of **Dalcotidine** on gastric acid secretion in an animal model.[12][13][14][15][16]

Objective: To evaluate the in vivo efficacy of **Dalcotidine** in inhibiting gastric acid secretion.

#### Materials:

- Sprague-Dawley rats.
- Anesthetic (e.g., urethane).
- Histamine (secretagogue).
- Dalcotidine (test compound).
- Saline solution.
- · Surgical instruments for pylorus ligation.
- pH meter or autotitrator.
- · Collection tubes.

#### Procedure:

- · Fast the rats overnight with free access to water.
- · Anesthetize the rats.
- Perform a midline laparotomy and ligate the pylorus to allow for the collection of gastric juice.
- Administer **Dalcotidine** or vehicle control (e.g., saline) via a suitable route (e.g., intraperitoneal or oral).
- After a set period, administer a subcutaneous injection of histamine to stimulate gastric acid secretion.
- Collect the gastric contents at specified time intervals.

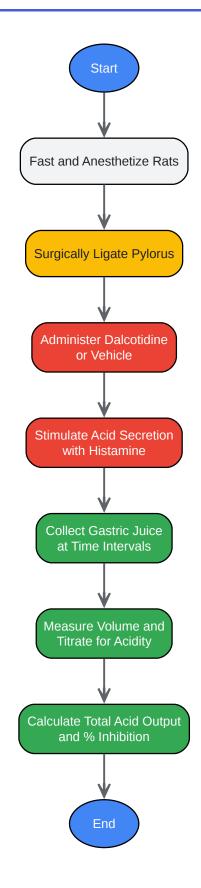
## Foundational & Exploratory





- Measure the volume of the collected gastric juice.
- Determine the acid concentration of the gastric juice by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.
- Calculate the total acid output (volume × concentration).
- Compare the acid output in the **Dalcotidine**-treated group to the control group to determine the percentage of inhibition.





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**Figure 5:** Workflow for the in vivo gastric acid secretion assay.



#### **Pharmacokinetics and Metabolism**

There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of **Dalcotidine**. Further preclinical pharmacokinetic studies are required to characterize its profile.[17][18][19][20]

#### **Clinical Studies**

No clinical trial data for **Dalcotidine** (KU-1257) is readily available in the public domain. Its development status is unclear.

#### Conclusion

**Dalcotidine** (KU-1257) is a potent histamine H2 receptor antagonist with a well-defined mechanism of action. The provided in vitro and in vivo protocols offer a foundation for further investigation into its pharmacological properties. Significant data gaps remain, particularly concerning its physicochemical properties, pharmacokinetics, and clinical efficacy, which will be crucial for any future development of this compound.

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